molecular formula C20H16O2 B185623 Phenyl diphenylacetate CAS No. 58241-12-6

Phenyl diphenylacetate

Cat. No. B185623
CAS RN: 58241-12-6
M. Wt: 288.3 g/mol
InChI Key: YKWNDAOEJQMLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl diphenylacetate, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic, anti-inflammatory, and antipyretic effects. It is commonly prescribed for the treatment of arthritis, migraine, and other inflammatory conditions. The chemical structure of Phenyl diphenylacetate consists of two aromatic rings connected by a carbon-carbon bond, with a carboxylic acid group attached to one of the rings.

Mechanism of Action

Phenyl diphenylacetate exerts its anti-inflammatory and analgesic effects by inhibiting the synthesis of prostaglandins, which are responsible for the pain and inflammation associated with various inflammatory conditions. It does this by blocking the activity of COX-2, which is induced during inflammation, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and Physiological Effects:
Phenyl diphenylacetate has been shown to have several biochemical and physiological effects, including inhibition of platelet aggregation, reduction of fever, and suppression of inflammation. It has also been shown to reduce the production of reactive oxygen species (ROS) and to protect against oxidative stress, which is implicated in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Phenyl diphenylacetate has several advantages for use in laboratory experiments, including its potent anti-inflammatory and analgesic effects, its selective inhibition of COX-2, and its ability to reduce the production of ROS. However, it also has several limitations, including its potential to cause gastrointestinal side effects, such as ulcers and bleeding, and its potential to interact with other drugs and supplements.

Future Directions

There are several future directions for research on Phenyl diphenylacetate, including the development of new formulations and delivery systems, the investigation of its effects on other inflammatory mediators, such as cytokines and chemokines, and the exploration of its potential as a therapeutic agent for other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and analgesic effects and to identify potential biomarkers for predicting its efficacy and safety.

Synthesis Methods

Phenyl diphenylacetate can be synthesized by several methods, including the Friedel-Crafts acylation reaction, the Schotten-Baumann reaction, and the Ullmann reaction. The most common method involves the reaction of phenol with thionyl chloride to produce phenyl chloride, which is then reacted with 2,6-dichloroaniline in the presence of an acid catalyst to yield Phenyl diphenylacetate.

Scientific Research Applications

Phenyl diphenylacetate has been extensively studied for its therapeutic effects in various inflammatory conditions. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are known to cause inflammation, pain, and fever. Phenyl diphenylacetate selectively inhibits COX-2, which is induced during inflammation, while sparing COX-1, which is involved in the maintenance of normal physiological functions.

properties

CAS RN

58241-12-6

Product Name

Phenyl diphenylacetate

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

phenyl 2,2-diphenylacetate

InChI

InChI=1S/C20H16O2/c21-20(22-18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H

InChI Key

YKWNDAOEJQMLGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)OC3=CC=CC=C3

Other CAS RN

58241-12-6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.